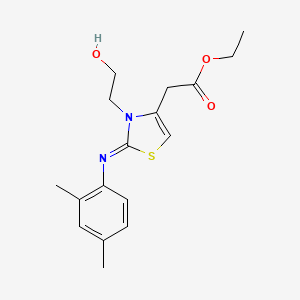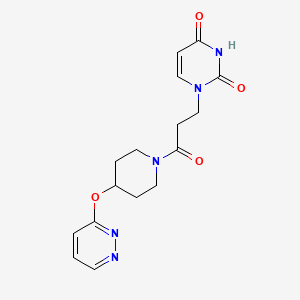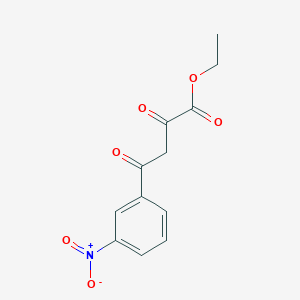![molecular formula C14H20N2O2 B2480166 benzyl N-[1-(aminomethyl)cyclopentyl]carbamate CAS No. 1352999-72-4](/img/structure/B2480166.png)
benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sustainable Synthesis Methods : Mechanochemical methods have been used for the eco-friendly synthesis of carbamates, including benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. These methods enhance the reactivity of both alcohol and carbamoyl-imidazole intermediates under mild conditions without needing activation, offering a sustainable approach for carbamate synthesis (Lanzillotto et al., 2015).
Synthetic Precursors and Derivatives : Research has focused on synthesizing various derivatives and precursors from benzyl carbamate. For instance, phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives have been synthesized using benzyl carbamate, which serves as a key component in these processes (Dai & Chen, 1997).
Chemical Transformation and Functionalization : Benzyl carbamate compounds have been utilized in various chemical transformations. For example, they have been involved in the alkylation of cyclohexylamine with a carbohydrate epoxide, leading to the formation of cyclic carbamates (Mcauliffe et al., 1997).
Application in Organic Synthesis : There has been significant interest in using benzyl carbamate for the diastereoselective synthesis of organic compounds. Research has shown the utility of benzyl N-substituted carbamates in creating diastereoselective products, contributing to the field of synthetic organic chemistry (Mangelinckx et al., 2010).
Facilitating Chemical Reactions : Benzyl carbamate has been used to facilitate different chemical reactions, such as the aminohalogenation of β-nitrostyrenes, showing its versatility as a reagent in organic synthesis (Ji et al., 2011).
Metal-Catalyzed Reactions : Research has demonstrated the use of benzyl carbamate in metal-catalyzed reactions, such as intramolecular hydrofunctionalization of allenes, highlighting its role in facilitating complex organic transformations (Zhang et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a type of carbamate compound. Carbamates are known to interact with their targets through the formation of covalent bonds . The carbamate group (-NHCOO-) in the molecule can form a covalent bond with the amino group of the target molecule, leading to changes in the target’s function .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are generally known to be well absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects would likely depend on the specific targets of the compound and the changes induced by its interaction with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGTGNYQQVGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)
![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)

![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)





![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)
